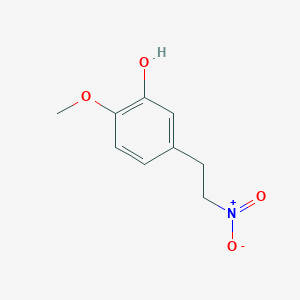

2-Methoxy-5-(2-nitroethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-5-(2-nitroethyl)phenol” is a chemical compound with the molecular formula C9H11NO4 . It’s a member of the phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring .

Synthesis Analysis

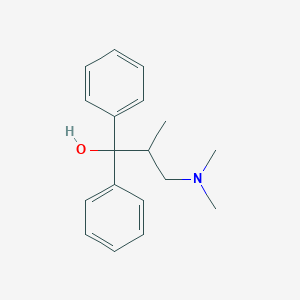

The synthesis of phenol derivatives like “this compound” has been a subject of research. Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group (an aromatic ring with a hydroxyl group) and a methoxy group (a methyl ether) attached to the aromatic ring .Aplicaciones Científicas De Investigación

Nitrated Phenols in the Atmosphere

Nitrated phenols, including compounds similar to 2-Methoxy-5-(2-nitroethyl)phenol, have been extensively studied for their atmospheric presence and effects. These compounds can originate from various sources, including combustion processes and hydrolysis of pesticides. They play significant roles in atmospheric chemistry, including acting as intermediates in the formation of secondary organic aerosols. The study by Harrison et al. (2005) reviews the occurrence, sources, and analytical techniques for nitrophenols in the atmosphere, emphasizing the need for further research to clarify the processes leading to their environmental presence (Harrison et al., 2005).

Phenolic Compounds and Their Bioactivities

Phenolic compounds, such as syringic acid and pterostilbene, which share structural features with this compound, have been the focus of numerous studies due to their therapeutic applications and industrial importance. For instance, syringic acid exhibits a wide range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. It demonstrates the potential of phenolic compounds in biomedicine and bioremediation applications (Srinivasulu et al., 2018). Similarly, pterostilbene has been reviewed for its beneficial effects on diabetes, liver steatosis, and serum lipids, further highlighting the health-promoting effects of methoxylated phenolic compounds (Gómez-Zorita et al., 2019).

Phenolics in Environmental and Industrial Applications

Phenolic compounds are also significant in environmental applications, such as in the adsorption of pollutants from water. Studies have explored the use of various materials for the removal of phenol and its derivatives, highlighting the role of phenolic compounds in environmental remediation efforts (Kumar et al., 2007). Additionally, the catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the industrial importance of transforming phenolic compounds into valuable chemical products (Tarabanko & Tarabanko, 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-(2-nitroethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMUCQQHDXMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356197 |

Source

|

| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322474-09-9 |

Source

|

| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)